N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a fluorinated amide compound with significant applications in various scientific fields. Its chemical structure comprises a long carbon chain substituted with multiple fluorine atoms and an amine group. The compound is classified under the category of perfluorinated compounds, which are known for their unique properties such as high thermal stability and chemical resistance.
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide falls under the classification of perfluoroalkyl substances (PFAS), which are characterized by the presence of carbon-fluorine bonds. These compounds are often utilized in specialized applications due to their hydrophobic and oleophobic properties.
The synthesis of N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide typically involves the reaction of a suitable fluorinated carboxylic acid with an amine. One common method includes:
Technical details regarding specific reagents and conditions can vary based on the desired purity and yield of the final product.
The molecular formula for N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is with a molecular mass of approximately 470.18 g/mol .
InChI=1S/C11H9F15N2O/c12-5(13...
C(C(C(C(C(NCCCN)=O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
This structure indicates a complex arrangement of fluorine atoms attached to a long carbon chain with an amide functional group.
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide can undergo various chemical reactions typical for amides:
Technical details regarding these reactions depend on specific conditions such as temperature and pH.
The mechanism of action for N-(3-Aminopropyl)-2,2,3,... involves its interaction with biological systems or materials. As a perfluorinated compound:
Data on specific mechanisms would require empirical studies focused on its biological interactions.
Relevant data on these properties can be obtained from empirical testing or supplier documentation .
N-(3-Aminopropyl)-2,... has various scientific uses:
These applications highlight the compound's versatility across multiple scientific disciplines .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1